3,4,5-Trifluorobenzimidamide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4,5-trifluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2.ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVQFNAKRYHEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600282 | |
| Record name | 3,4,5-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910053-71-3 | |
| Record name | 3,4,5-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4,5 Trifluorobenzimidamide Hydrochloride
Established Synthetic Pathways to Benzimidamide Hydrochlorides
The primary and most well-established route for the synthesis of benzimidamide hydrochlorides is through the Pinner reaction, which utilizes nitrile precursors. wikipedia.orgnumberanalytics.com This is followed by a salt formation step to yield the final hydrochloride salt.
Amidination Reactions from Nitrile Precursors
The Pinner reaction is a classic method that transforms nitriles into imino ester hydrochlorides (Pinner salts) through the acid-catalyzed addition of an alcohol. wikipedia.orgorganic-chemistry.org These Pinner salts are then converted to the corresponding amidine by reaction with ammonia (B1221849) or an amine. wikipedia.orgresearchgate.net
The synthesis of 3,4,5-Trifluorobenzimidamide hydrochloride would begin with the precursor 3,4,5-Trifluorobenzonitrile. This starting material can be synthesized through various methods, including the Sandmeyer reaction from 3,4,5-trifluoroaniline. In the first step of the Pinner reaction, 3,4,5-Trifluorobenzonitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This reaction forms the ethyl 3,4,5-trifluorobenzimidate hydrochloride salt.
Subsequently, the isolated Pinner salt is treated with ammonia in an appropriate solvent to yield the free base, 3,4,5-Trifluorobenzimidamide. The reaction mechanism involves the protonation of the nitrile by the acid catalyst, making it more electrophilic. numberanalytics.com The alcohol then acts as a nucleophile, attacking the protonated nitrile to form a tetrahedral intermediate, which then rearranges to the imino ester. numberanalytics.com
Reaction Scheme: Pinner Reaction and Amidination
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 3,4,5-Trifluorobenzonitrile, Ethanol | Anhydrous HCl | Ethyl 3,4,5-trifluorobenzimidate hydrochloride |
Salt Formation and Crystallization Procedures
Once the 3,4,5-Trifluorobenzimidamide free base is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amidine with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
Crystallization is a critical step for the purification of the final product. The choice of solvent for crystallization is crucial and is often determined empirically. A common technique involves dissolving the crude hydrochloride salt in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. The resulting crystalline solid is typically of high purity.
Advanced Synthetic Strategies and Optimization
While the Pinner reaction is a reliable method, ongoing research focuses on developing more advanced and optimized synthetic strategies. These include considerations for stereochemical control in related structures and ensuring the scalability of the synthesis for industrial applications.
Stereochemical Control in Analogous Fluorinated Amidines
While 3,4,5-Trifluorobenzimidamide itself does not possess a chiral center, the broader class of fluorinated amidine-containing compounds often does. In the synthesis of more complex molecules where this moiety is incorporated, controlling the stereochemistry is paramount. The presence of fluorine atoms can influence the conformation of molecules and their interactions with biological targets. mdpi.com Research in the synthesis of fluorinated benzimidazoles, which share structural similarities, has highlighted the importance of controlling molecular geometry to modulate biological activity. researchgate.net The principles of asymmetric synthesis, such as the use of chiral auxiliaries or catalysts, can be applied in multi-step syntheses involving fluorinated amidine building blocks to achieve the desired stereoisomer.
Scalable Synthesis Considerations for Building Blocks
For a compound to be viable for large-scale applications, its synthesis must be scalable, cost-effective, and safe. The synthesis of the key precursor, 3,4,5-Trifluorobenzonitrile, is a critical consideration. Methods for the large-scale production of fluorinated anilines and their conversion to nitriles are of significant interest. Microwave-assisted synthesis has emerged as a technique that can reduce reaction times and improve yields for the synthesis of fluorinated heterocycles, which could be adapted for the synthesis of precursors. researchgate.net Furthermore, process optimization to minimize the use of hazardous reagents and to develop efficient purification methods are essential for the industrial production of this compound and other related fluorinated building blocks.
Chemical Transformations and Derivatization Research of 3,4,5 Trifluorobenzimidamide Hydrochloride
Investigation of Amidino Group Reactivity and Mechanisms
The amidino group (-C(=NH)NH2) is a key functional group that largely dictates the chemical reactivity of 3,4,5-trifluorobenzimidamide hydrochloride. Its reactivity is characterized by the presence of two nitrogen atoms with lone pairs of electrons and a carbon atom that is susceptible to nucleophilic attack. The trifluorinated benzene (B151609) ring also influences the reactivity of the amidino group through its strong electron-withdrawing nature.
The primary reactions of the amidino group in this compound involve:
Hydrolysis: In the presence of acid or base, the amidino group can undergo hydrolysis to yield the corresponding benzamide. This reaction is of interest in understanding the metabolic fate of amidino-containing drug candidates.
N-Substitution: The nitrogen atoms of the amidino group can be alkylated or acylated. These reactions are fundamental for creating a library of derivatives with modified physicochemical properties. For instance, N-alkylation can increase lipophilicity, which may be desirable for certain biological applications.
Cyclization Reactions: The amidino group is a valuable precursor for the synthesis of various heterocyclic systems. It can react with bifunctional reagents to form triazoles, pyrimidines, and other nitrogen-containing heterocycles. These reactions are pivotal in the synthesis of novel compounds with potential biological activities.
The electron-withdrawing trifluoromethyl groups on the phenyl ring are expected to increase the acidity of the N-H protons of the amidino group and make the amidino carbon more electrophilic, thereby influencing the kinetics and thermodynamics of these reactions.
Derivatization Strategies for Advanced Analytical Methodologies
Accurate and sensitive analytical methods are essential for the characterization and quantification of this compound in various matrices. Derivatization is a common strategy to improve the analytical performance of methods like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Derivatization is therefore necessary to improve its chromatographic behavior. Common derivatization strategies for compounds containing amino groups include acylation and silylation. nih.govsigmaaldrich.com
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used to introduce fluorinated acyl groups. researchgate.net This not only increases volatility but also enhances sensitivity for electron capture detection (ECD) and mass spectrometry.
Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This derivatization significantly reduces the polarity and increases the thermal stability of the analyte.
Table 1: Potential Derivatization Agents for GC Analysis of this compound
| Derivatization Reagent | Abbreviation | Functional Group Targeted | Expected Improvement |
|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Amino | Increased volatility, thermal stability, and detector response (ECD, MS) |
| Pentafluoropropionic Anhydride | PFPA | Amino | Increased volatility, thermal stability, and detector response (ECD, MS) |
| Heptafluorobutyric Anhydride | HFBA | Amino | Increased volatility, thermal stability, and detector response (ECD, MS) |
For LC-MS analysis, derivatization can be employed to enhance ionization efficiency and improve chromatographic retention and separation. researchgate.netdaneshyari.com A variety of reagents are available for targeting the amino functionality of the amidino group.
Reagents for Enhanced Ionization: Derivatizing agents that introduce a permanently charged moiety or a group that is readily ionizable can significantly improve the MS signal. For example, reagents containing a quaternary ammonium (B1175870) group can be used for positive ion mode, while those with a sulfonate group can enhance signal in negative ion mode.
Reagents for Improved Chromatography: For reversed-phase LC, derivatization can be used to increase the hydrophobicity of the analyte, leading to better retention and separation from polar interferences. Reagents like dansyl chloride not only improve chromatographic properties but also introduce a fluorescent tag.
Table 2: Potential Derivatization Agents for LC-MS Analysis of this compound
| Derivatization Reagent | Functional Group Targeted | Expected Improvement |
|---|---|---|
| Dansyl Chloride | Primary and secondary amines | Improved reversed-phase retention, fluorescence detection, and MS signal |
| Benzoyl Chloride | Primary and secondary amines | Improved reversed-phase retention and MS signal |
Derivatization can also be used to enhance the spectroscopic properties of this compound for detection by UV-Vis or fluorescence spectroscopy. The introduction of a chromophore or a fluorophore can significantly lower the limit of detection.
The presence of fluorine atoms in the molecule also allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for quantification and structural elucidation. nih.gov Derivatization can be used to introduce additional fluorine atoms or to shift the resonance of the existing ones, which can be useful for distinguishing between different derivatives in a mixture.
Functionalization for Structure-Property Relationship Studies
The systematic functionalization of the this compound scaffold is a powerful approach for conducting structure-property relationship (SAR) studies. nih.govresearchgate.netrroij.comnih.govesisresearch.org By modifying specific parts of the molecule and evaluating the resulting changes in physical, chemical, or biological properties, researchers can gain insights into the molecular features that are critical for a desired function.
Key functionalization points on the this compound molecule include:
The Benzimidazole (B57391) Core: While the provided structure is a benzimidamide, related benzimidazole structures offer sites for substitution on the nitrogen atom of the imidazole (B134444) ring. researchgate.netrroij.com These modifications can influence the electronic properties and steric profile of the molecule.
The Trifluorophenyl Ring: Although substitution on the already fluorinated ring is challenging, the fluorine atoms themselves play a crucial role in modulating properties like lipophilicity and metabolic stability.
By creating a library of derivatives with systematic structural variations and assessing their properties, it is possible to develop a comprehensive understanding of the SAR for this class of compounds. This knowledge is invaluable for the rational design of new molecules with optimized performance for specific applications, ranging from medicinal chemistry to materials science.
Advanced Structural Elucidation and Solid State Chemistry of 3,4,5 Trifluorobenzimidamide Hydrochloride
Spectroscopic Characterization Studies
Spectroscopic techniques are fundamental in determining the molecular structure and properties of 3,4,5-Trifluorobenzimidamide hydrochloride. By employing a range of methods, a comprehensive understanding of its atomic and molecular features can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F, the connectivity and spatial arrangement of atoms can be determined.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the imidamide group. The aromatic proton, being adjacent to two fluorine atoms, would likely appear as a triplet due to coupling with the two meta-fluorine atoms. The NH₂ protons of the imidamide group may appear as a broad singlet, and their chemical shift could be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. Due to the fluorine substitution, the signals for the aromatic carbons will exhibit splitting (C-F coupling). The carbon of the C=N group would appear at a characteristic downfield shift.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this compound. It is expected to show two distinct signals. The fluorine atom at the 4-position would appear as a triplet due to coupling with the two adjacent fluorine atoms at the 3 and 5-positions. The fluorine atoms at the 3 and 5-positions are chemically equivalent and would appear as a doublet, coupling to the fluorine at the 4-position.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.0 - 8.0 | t | ~8-10 | Aromatic CH |
| ¹H | 8.5 - 9.5 | br s | - | NH₂ |
| ¹³C | 160 - 170 | s | - | C=N |
| ¹³C | 145 - 155 | ddt | JCF ≈ 240-260, JCCF ≈ 15-25, JCCCF ≈ 3-5 | C-F |
| ¹³C | 110 - 120 | t | JCCF ≈ 15-25 | C-H |
| ¹⁹F | -130 to -140 | t | ~20-25 | F at C4 |
Note: Predicted values are based on typical ranges for similar fluorinated aromatic compounds and may vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
In the IR spectrum of this compound, strong absorption bands are expected for the N-H stretching vibrations of the imidamide group, typically in the range of 3100-3400 cm⁻¹. The C=N stretching vibration should appear in the region of 1640-1690 cm⁻¹. Strong bands corresponding to C-F stretching vibrations are anticipated in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic ring and the C=N bond are expected to show strong signals. The C-F stretching modes are also Raman active.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| N-H Stretch | 3100 - 3400 (strong, broad) | Weak | Imidamide (NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | Medium | Aromatic Ring |
| C=N Stretch | 1640 - 1690 (strong) | Strong | Imidamide |
| Aromatic C=C Stretch | 1450 - 1600 (medium) | Strong | Aromatic Ring |
| C-F Stretch | 1100 - 1400 (very strong) | Medium | Fluoroaromatic |
| N-H Bend | 1550 - 1650 (medium) | Weak | Imidamide (NH₂) |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming its elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Key fragmentation pathways could include the loss of HCl, the loss of ammonia (B1221849) (NH₃), and cleavage of the imidamide group to form a trifluorobenzonitrile radical cation.
Predicted Mass Spectrometry Fragments for 3,4,5-Trifluorobenzimidamide
| m/z Value (Predicted) | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 190 | [C₇H₅F₃N₂]⁺ | Molecular ion of the free base |
| 173 | [C₇H₂F₃N]⁺• | Loss of NH₃ |
| 155 | [C₇HF₃]⁺• | Loss of HCN₂ |
Note: The m/z values are for the free base, 3,4,5-Trifluorobenzimidamide.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The trifluorinated benzene (B151609) ring, being an aromatic system, is expected to exhibit π → π* transitions. The presence of the imidamide group can also influence the electronic structure. The absorption maxima (λmax) would likely be observed in the UV region.
Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed light. While not all molecules fluoresce, the presence of the aromatic ring suggests that this compound may exhibit fluorescence. The excitation and emission spectra would be characteristic of its electronic structure.
Hypothetical Electronic Transition Data for this compound
| Technique | Parameter | Hypothetical Value | Transition Type |
|---|---|---|---|
| UV-Vis | λmax 1 | ~210 nm | π → π* |
| UV-Vis | λmax 2 | ~260 nm | π → π* |
| Fluorescence | Excitation λmax | ~260 nm | S₀ → S₁ |
Advanced Spectroscopic Techniques for Conformational Dynamics
Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For instance, HMBC would show correlations between the aromatic proton and the carbons of the ring, as well as the imidamide carbon.
Variable-temperature NMR studies could be employed to investigate any conformational dynamics, such as restricted rotation around the C-C bond between the aromatic ring and the imidamide group. However, significant rotational barriers are not expected in this relatively simple molecule.
X-ray Crystallographic Investigations
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. mdpi.com
The resulting crystal structure would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the chloride ion and the N-H groups of the imidamide, as well as potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 980 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.52 |
Note: These are hypothetical values and would need to be determined experimentally.
Single-Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the precise atomic arrangement within a crystalline solid. nih.gov This powerful analytical method would provide a wealth of information for this compound, including bond lengths, bond angles, and torsional angles. Such data is fundamental to confirming the molecular connectivity and conformation of the molecule in the solid state.
Hypothetical Key Crystallographic Data for this compound:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (Å) | a, b, c |
| Unit Cell Angles (°) | α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Calculated Density (g/cm³) | Density derived from crystallographic data |
| R-factor | A measure of the agreement between experimental and calculated structure factors |
This table represents the type of data that would be obtained from an SCXRD analysis, but specific values for this compound are not currently available in the public domain.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) serves as a rapid and non-destructive tool for the identification of crystalline phases. americanpharmaceuticalreview.com Each crystalline solid possesses a unique PXRD pattern, often referred to as a "fingerprint," which is characterized by a series of peaks at specific diffraction angles (2θ). nih.gov For this compound, PXRD would be instrumental in routine quality control to ensure phase purity and to detect the presence of any polymorphic forms or impurities. americanpharmaceuticalreview.com
Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State
The manner in which molecules of this compound pack in the crystal lattice is governed by a complex interplay of intermolecular forces. Hydrogen bonds, in particular, are expected to play a dominant role in the solid-state structure of this compound. The amidinium group is a potent hydrogen bond donor, while the fluoride (B91410) and chloride ions are effective acceptors.
Crystal Engineering and Polymorphism Research
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov For benzimidamide hydrochlorides, this field offers opportunities to tailor their physical properties through the controlled formation of different solid forms.
Principles of Crystal Engineering Applied to Benzimidamide Hydrochlorides
The principles of crystal engineering could be systematically applied to this compound to explore its solid-state landscape. By understanding the preferred hydrogen bonding patterns of the benzimidamide hydrochloride functionality, it may be possible to predict and design new crystalline forms with desired properties. The strong ionic and hydrogen-bonding character of the hydrochloride salt provides a robust framework for building predictable supramolecular assemblies. google.com
Polymorphic Forms and their Characterization
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While no polymorphic forms of this compound have been reported, a systematic polymorph screen would be a critical step in its solid-state characterization. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature PXRD would be employed to identify and characterize any new polymorphic forms. nih.gov
Formation of Cocrystals, Hydrates, and Solvates
Beyond polymorphism, the solid-state chemistry of this compound could be expanded through the formation of multicomponent crystals such as cocrystals, hydrates, and solvates.
Cocrystals: These are crystalline structures containing two or more different molecular components in a stoichiometric ratio. nih.gov By selecting appropriate coformers, it may be possible to modify the physicochemical properties of this compound.
Hydrates and Solvates: These forms incorporate water or solvent molecules into the crystal lattice, respectively. The formation of hydrates is a common phenomenon for pharmaceutical salts and can significantly impact their stability and dissolution behavior.
The exploration of these multicomponent forms would involve screening with various pharmaceutically acceptable coformers and solvents, followed by characterization using techniques like PXRD and SCXRD to confirm their formation and elucidate their crystal structures.
Computational and Theoretical Studies of 3,4,5 Trifluorobenzimidamide Hydrochloride
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Applications in Structure and Properties
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 3,4,5-Trifluorobenzimidamide Hydrochloride, DFT calculations would typically be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
Determine Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.
A hypothetical DFT study on this compound might involve the use of a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
Hypothetical DFT Calculation Results for this compound
| Parameter | Hypothetical Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 5.2 D |
Prediction of Spectroscopic Signatures
Quantum mechanical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical predictions of its spectroscopic signatures would aid in its experimental characterization.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the theoretical spectrum with an experimental one can help in assigning the observed peaks to specific vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can predict the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. This can provide insights into the molecule's chromophores and its behavior in the presence of light.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed picture of a single molecule, molecular modeling and dynamics simulations allow for the study of the behavior of molecules over time and in condensed phases.
Conformational Analysis and Energetic Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound may have several possible conformations due to the rotation around its single bonds.
A conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This would generate a potential energy surface, revealing the low-energy, stable conformations and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt under different conditions.
Investigation of Intermolecular Forces and Molecular Recognition
The way molecules interact with each other and with other molecules, such as proteins or nucleic acids, is governed by intermolecular forces. For this compound, these interactions would be heavily influenced by the presence of the trifluorinated ring and the charged imidamide group.
Molecular dynamics simulations can be used to study these interactions in detail. By simulating the motion of a system containing multiple molecules of this compound, or the molecule in a solvent, one can observe the formation of hydrogen bonds, halogen bonds, and other non-covalent interactions. This is critical for understanding its solubility, crystal packing, and potential for molecular recognition in biological systems.
Theoretical Prediction of Supramolecular Assemblies and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is determined by the interplay of intermolecular forces. Predicting the crystal structure of a molecule from its chemical structure is a significant challenge in computational chemistry.
For this compound, theoretical methods for crystal structure prediction would involve generating a large number of possible crystal packing arrangements and then using computational methods to rank them based on their lattice energies. These calculations would take into account the various intermolecular interactions, such as hydrogen bonding involving the imidamide group and potential halogen bonding involving the fluorine atoms. The predicted crystal structures could then be compared with experimental data from X-ray diffraction to validate the computational models.
Applications in Advanced Organic Synthesis and Supramolecular Chemistry Research
3,4,5-Trifluorobenzimidamide Hydrochloride as a Key Building Block in Synthetic Chemistry
As a functionalized aromatic compound, this compound serves as a valuable precursor in the synthesis of more complex molecules. The imidamide group offers multiple reactive sites, while the trifluorinated phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive building block in medicinal chemistry and materials science.
Heterocyclic compounds are foundational to a vast number of pharmaceuticals and functional materials. openmedicinalchemistryjournal.comjmchemsci.comresearchgate.net The benzimidamide moiety is a versatile precursor for constructing various heterocyclic systems. The presence of both carbon and nitrogen atoms with varying nucleophilicity and electrophilicity allows it to participate in cyclocondensation reactions to form rings like triazoles, oxadiazoles, and pyrimidines.
The incorporation of a 3,4,5-trifluorophenyl group is particularly significant. Fluorine atoms can modulate the reactivity of the imidamide group and influence the physicochemical properties of the final heterocyclic product, such as lipophilicity and binding affinity. ekb.eg While specific reaction schemes employing this compound are not extensively documented in the retrieved literature, its potential is analogous to other benzamidine (B55565) derivatives used in the synthesis of novel bioactive heterocycles. nih.gov
Table 1: Potential Heterocyclic Systems from Benzimidamide Precursors This table is illustrative of the types of reactions benzimidamides can undergo and does not represent specific experimental results for this compound.
| Reactant Partner | Resulting Heterocycle |
|---|---|
| Hydrazides | 1,2,4-Triazoles |
| α,β-Unsaturated Ketones | Pyrimidines |
| Isothiocyanates | Thiadiazoles |
| Dicarbonyl Compounds | Imidazoles |
Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules to explore new areas of chemical space, which is crucial for drug discovery. nih.govmdpi.com Building blocks that offer multiple points for modification are highly valued in DOS.
This compound is a candidate for such programs due to its distinct functionalities. The imidamide group can be a handle for various chemical transformations, while the fluorinated ring can be further functionalized. Using this compound as a starting point could allow for the rapid generation of a library of molecules with a common trifluorobenzimidamide core but varied peripheral structures, potentially leading to the discovery of novel bioactive agents. nih.gov
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The unique electronic and hydrogen-bonding characteristics of this compound make it an intriguing candidate for research in this area.
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The structure of this compound provides several features that can participate in these interactions:
Hydrogen Bonding: The N-H groups of the imidamide moiety can act as hydrogen bond donors, while the nitrogen atoms can be acceptors.
π-π Stacking: The electron-deficient trifluorinated aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems.
Halogen Bonding: Although less common for fluorine, the polarized C-F bonds can potentially interact with nucleophiles.
These features could allow the molecule to act as a "guest" that binds within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or cucurbituril, or to self-associate. rsc.orgrsc.org The presence of fluorine is known to significantly influence the strength and geometry of these non-covalent bonds, offering a tool for fine-tuning supramolecular assemblies. researchgate.net
Self-assembly is the spontaneous organization of molecules into ordered structures. The directional nature of the hydrogen bonds and other non-covalent interactions possible for this compound could guide its assembly into higher-order structures like fibers, gels, or liquid crystals. The strategic use of fluorination is a known method for engineering novel supramolecular materials by controlling intermolecular forces. nih.govresearchgate.net While specific supramolecular structures derived from this compound are not detailed in the literature, its potential is based on the established principles of crystal engineering and supramolecular design.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com They are known for their high porosity and are studied for applications in gas storage, catalysis, and drug delivery. rsc.orgnih.gov
The imidamide group of 3,4,5-Trifluorobenzimidamide contains nitrogen atoms that can act as coordination sites (or ligands) for metal ions. Therefore, it has the potential to be used as an organic linker in the synthesis of novel MOFs. The trifluorophenyl group would functionalize the pores of the resulting framework, potentially tuning its properties for specific applications, such as selective adsorption or targeted drug release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
